molecular formula C18H14ClNO3 B12879694 5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide CAS No. 634186-64-4

5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide

Cat. No.: B12879694
CAS No.: 634186-64-4
M. Wt: 327.8 g/mol
InChI Key: FBUADPLNVFXIOL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide is a salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core linked to a 3-(5-methyl-2-furyl)phenyl group.

Properties

CAS No.

634186-64-4

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(5-methylfuran-2-yl)phenyl]benzamide

InChI

InChI=1S/C18H14ClNO3/c1-11-5-8-17(23-11)12-3-2-4-14(9-12)20-18(22)15-10-13(19)6-7-16(15)21/h2-10,21H,1H3,(H,20,22)

InChI Key

FBUADPLNVFXIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(5-methylfuran-2-yl)aniline.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(5-methylfuran-2-yl)aniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The chloro group can be reduced to form a hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzylamine.

    Substitution: Formation of 5-azido-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzamide core, linker groups, and aromatic rings. These modifications influence lipophilicity, solubility, and biological activity:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Yield (%) LogP (Experimental)
5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) Methylsulfanyl linker, 4-CF3-anilide core 447.88 153.9–155.2 51 3.8
5-Chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl]benzamide (3f) Isobutyl linker, 4-CF3-anilide core 433.85 192.6–194.6 61 4.1
5-Chloro-N-(4-(trifluoromethyl)phenyl)-2-hydroxybenzamide (29) Direct N-link to 4-CF3-phenyl 315.70 222–223 3.5
MMV665807 (5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) 3-CF3-phenyl substitution 315.70
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 4-Methanesulfonylphenyl substitution 325.77

Key Observations :

  • Linker Importance : Compounds with a flexible, lipophilic linker (e.g., methylsulfanyl or isobutyl in 3e and 3f) exhibit higher antibacterial activity compared to direct N-linked analogs (e.g., 29) .
  • Lipophilicity : LogP values correlate with antibacterial potency; higher lipophilicity (e.g., 3f: LogP 4.1) enhances membrane penetration but also increases cytotoxicity .
Antibacterial and Antimycobacterial Activity
Compound MIC (µM) Against Bacterial Strains Cytotoxicity (THP-1 IC50, µM)
3e S. aureus: 0.070–8.95; E. faecalis: 4.66–35.8; M. tuberculosis: 18.7; M. smegmatis: 35.8 1.4–10
3f S. aureus: 0.070–8.95; E. faecalis: 4.66–35.8; M. tuberculosis: 18.7; M. smegmatis: 35.8 1.4–10
29 M. tuberculosis: 1.56–3.12 (H37Ra) >10
MMV665807 S. aureus biofilm disruption at 50 µM; no mycobacterial data

Key Findings :

  • Broad-Spectrum Activity : Compounds 3e and 3f demonstrate bactericidal activity against Gram-positive pathogens (e.g., methicillin-resistant S. aureus) and mycobacteria, outperforming standards like ampicillin and isoniazid .
  • Biofilm Disruption : MMV665807 shows unique anti-biofilm activity against S. aureus, a critical feature for treating device-related infections .
Cytotoxicity and Selectivity
  • Dual Activity : Active diamides (e.g., 3e, 3f) exhibit both antibacterial and cytotoxic effects, with IC50 values against cancer cells (THP-1) ranging from 1.4 to >10 µM .
  • Structural Trade-offs : Bulky substituents (e.g., cyclohexyl in 3g) reduce cytotoxicity but limit antibacterial scope to staphylococci .

Structure-Activity Relationships (SAR)

Core Substitutions :

  • The 5-chloro-2-hydroxybenzamide core is essential for antibacterial activity; masking the hydroxyl group (e.g., benzyl protection) abolishes activity .
  • The 4-CF3-anilide core enhances potency against mycobacteria but requires a lipophilic linker for optimal activity .

Linker Optimization :

  • Short, rigid linkers (e.g., triamides) are inactive, while flexible, substituted linkers (e.g., methylsulfanyl in 3e) improve target engagement .

Substituent Effects :

  • Lipophilic groups (e.g., isobutyl in 3f) enhance membrane permeability but increase cytotoxicity, necessitating a balance for therapeutic utility .

Biological Activity

5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN2O2
  • Molecular Weight : 288.74 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Benzamide Backbone : Starting from 5-chloro-2-hydroxybenzoic acid, which is converted into the corresponding benzamide through reaction with appropriate amines.
  • Furan Substitution : The introduction of the 5-methyl-2-furyl group is achieved via electrophilic aromatic substitution, where the furan derivative acts as a nucleophile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in:

  • A significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6).
  • Inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways by binding to their active sites.
  • Reactive Oxygen Species (ROS) Generation : The nitro group within the structure can participate in redox reactions, potentially leading to oxidative stress in microbial cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A comparative study demonstrated that this compound exhibited antimicrobial activity comparable to established antibiotics such as ciprofloxacin and fluconazole .
  • Anti-inflammatory Research : In a controlled experiment, the compound significantly reduced inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

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